5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorophenyl group and a methoxyphenyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the fluorophenyl and methoxyphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or aldehydes.
Scientific Research Applications
5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid
- 5-(4-Bromophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid
- 5-(4-Methylphenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid
Uniqueness
5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H13FN2O3 |
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Molecular Weight |
312.29 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-1-(4-methoxyphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C17H13FN2O3/c1-23-14-8-6-13(7-9-14)20-16(10-15(19-20)17(21)22)11-2-4-12(18)5-3-11/h2-10H,1H3,(H,21,22) |
InChI Key |
SSPDXNWSGIOMPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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